2-Fluoro-5-(3-trifluoromethylphenyl)benzoic acid

Beschreibung

Systematic Nomenclature and Molecular Formula

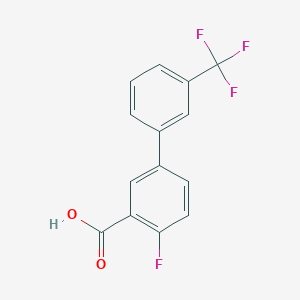

The compound 2-Fluoro-5-(3-trifluoromethylphenyl)benzoic acid is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions as 2-fluoro-5-[3-(trifluoromethyl)phenyl]benzoic acid. This nomenclature clearly indicates the presence of a fluorine substituent at the 2-position of the benzoic acid ring and a 3-trifluoromethylphenyl group attached at the 5-position. The compound is officially registered with the Chemical Abstracts Service under the registry number 926235-51-0, providing a unique identifier for regulatory and commercial purposes.

The molecular formula of this compound is C₁₄H₈F₄O₂, indicating the presence of fourteen carbon atoms, eight hydrogen atoms, four fluorine atoms, and two oxygen atoms. The molecular weight has been precisely determined as 284.21 grams per mole, reflecting the significant contribution of the fluorine atoms to the overall molecular mass. The compound is also catalogued under the Molecular Design Limited number MFCD09042263, which serves as an additional chemical database identifier.

The Simplified Molecular Input Line Entry System representation of this compound is FC1=C(C(=O)O)C=C(C=C1)C2=CC(=CC=C2)C(F)(F)F, which provides a linear notation describing the molecular structure and connectivity. This notation clearly delineates the attachment points of the fluorine substituent, the carboxylic acid functional group, and the trifluoromethylphenyl moiety. The International Chemical Identifier for this compound is InChI=1S/C14H8F4O2/c15-12-5-4-9(7-11(12)13(19)20)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H,19,20), providing a standardized method for representing the molecular structure in chemical databases.

Crystallographic Data and Three-Dimensional Conformational Analysis

The three-dimensional molecular structure of this compound exhibits distinct conformational characteristics that influence its physical and chemical properties. The molecule adopts a non-planar conformation due to steric interactions between the fluorine substituent and the phenyl ring system, resulting in a twisted biphenyl arrangement. The dihedral angle between the two aromatic ring systems is influenced by the electronic effects of the fluorine atoms and the trifluoromethyl group, which create regions of electron density that affect the overall molecular geometry.

The carboxylic acid functional group in this compound demonstrates the ability to adopt different orientations relative to the aromatic ring plane, as observed in related fluorinated benzoic acid derivatives. Similar compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, have shown that carboxyl groups can be significantly twisted out of the plane of the benzene ring, with angles approaching perpendicular orientations. This conformational flexibility is attributed to the electronic effects of the electron-withdrawing fluorine substituents, which influence the rotational barriers around the carbon-carbon bond connecting the carboxyl group to the aromatic ring.

The trifluoromethyl group attached to the phenyl ring exhibits rotational behavior that has been observed in similar compounds, where disorder can occur due to the relatively low barrier to rotation around the carbon-carbon bond. In related structures, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, the trifluoromethyl group has been found to exhibit rotational disorder with specific occupancy ratios. The three fluorine atoms of the trifluoromethyl group create a trigonal arrangement that can adopt multiple orientations, leading to conformational diversity in the solid state. The bond lengths and angles within the trifluoromethyl group are consistent with typical carbon-fluorine bond parameters, with carbon-fluorine bond lengths typically ranging from 1.32 to 1.35 angstroms.

Comparative Structural Analysis with Ortho- and Para-Substituted Analogues

The structural characteristics of this compound can be systematically compared with its positional isomers to understand the influence of substituent positioning on molecular geometry and properties. The ortho-substituted analogue, 2-fluoro-5-(2-trifluoromethylphenyl)benzoic acid, possesses a molecular formula of C₁₄H₈F₄O₂ with a molecular weight of 284.21 grams per mole, identical to the meta-substituted compound under investigation. However, the positioning of the trifluoromethyl group at the ortho position relative to the biphenyl linkage creates significant steric hindrance that forces the two aromatic rings into a more twisted conformation.

The para-substituted analogue, 2-fluoro-5-[4-(trifluoromethyl)phenyl]benzoic acid, exhibits the same molecular formula C₁₄H₈F₄O₂ but with a slightly different molecular weight of 284.20600 grams per mole due to measurement precision differences. The para-substitution pattern allows for a more extended conjugation between the two aromatic ring systems, potentially resulting in enhanced planarity compared to both the ortho and meta isomers. This increased planarity in the para-substituted compound can lead to different packing arrangements in the solid state and altered electronic properties due to more effective orbital overlap between the aromatic rings.

| Compound | Substitution Pattern | Molecular Weight (g/mol) | Chemical Abstracts Service Number | Conformational Characteristics |

|---|---|---|---|---|

| 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid | Ortho | 284.21 | - | Highly twisted due to steric hindrance |

| This compound | Meta | 284.21 | 926235-51-0 | Moderate twist with balanced electronic effects |

| 2-Fluoro-5-(4-trifluoromethylphenyl)benzoic acid | Para | 284.206 | 1179671-81-8 | More planar with extended conjugation |

The electronic effects of the trifluoromethyl group positioning also differ significantly among these isomers. In the ortho-substituted compound, the trifluoromethyl group exerts both inductive and steric effects that can influence the rotational freedom around the biphenyl bond. The meta-substituted compound benefits from a balance between electronic withdrawal and reduced steric congestion, allowing for intermediate conformational flexibility. The para-substituted analogue experiences the strongest electronic communication between the trifluoromethyl group and the rest of the molecular framework through resonance effects, while minimizing steric interactions that would otherwise destabilize the molecular structure.

Additional structural comparisons can be made with the simpler analogue 2-fluoro-5-(trifluoromethyl)benzoic acid, which has a molecular formula of C₈H₄F₄O₂ and a molecular weight of 208.11 grams per mole. This compound lacks the additional phenyl ring system, providing insight into the fundamental electronic and steric effects of the fluorine and trifluoromethyl substituents on the benzoic acid core structure. The absence of the biphenyl system in this simpler analogue eliminates conformational complexity related to inter-ring rotation, allowing for clearer assessment of the individual substituent effects on the carboxylic acid functionality and overall molecular geometry.

Eigenschaften

IUPAC Name |

2-fluoro-5-[3-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-12-5-4-9(7-11(12)13(19)20)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMCYAALZLZKRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588066 | |

| Record name | 4-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926235-51-0 | |

| Record name | 4-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(3-trifluoromethylphenyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions generally include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate or sodium carbonate

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-5-(3-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products

The major products formed from these reactions include substituted benzoic acids, alcohols, and more complex aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

The compound is being explored for its potential as an enzyme inhibitor and anticancer agent. Its unique functional groups enhance its binding affinity to biological targets, making it a candidate for drug development.

- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to interact with enzymes involved in critical biological pathways. Studies indicate that it may inhibit key kinases associated with cancer progression, such as epidermal growth factor receptor (EGFR) and BRAF kinases, with IC50 values in the low nanomolar range.

- Antitumor Activity : In vitro tests have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells. Modifications to the compound's structure have been shown to enhance its biological activity.

2. Organic Synthesis

In organic synthesis, 2-Fluoro-5-(3-trifluoromethylphenyl)benzoic acid serves as a versatile building block for the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic aromatic substitutions and coupling reactions, makes it valuable for developing new pharmaceuticals and agrochemicals .

3. Material Science

The compound is also utilized in producing specialty chemicals and advanced materials. Its unique properties allow for the development of high-performance polymers and coatings, enhancing material durability and functionality.

Data Table: Summary of Biological Activities

| Biological Target | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| AChE | Inhibition | 10.4 - 24.3 | |

| BChE | Inhibition | 7.7 - 30.1 | |

| COX-2 | Inhibition | Moderate | |

| LOX-5 | Inhibition | Moderate | |

| MCF-7 Cells | Cytotoxicity | Significant |

Case Studies and Research Findings

Enzyme Inhibition Studies : A study focused on sulfonamide derivatives similar to this compound found significant inhibition against epidermal growth factor receptor (EGFR) and BRAF kinases, indicating potential therapeutic applications in cancer treatment.

Antitumor Activity : Research demonstrated that related compounds exhibited antiproliferative effects against various cancer cell lines. The modifications in the sulfamoyl group were shown to enhance biological activity, suggesting that this compound may possess significant anticancer properties.

Neuroprotective Potential : Investigations into fluorinated compounds have revealed their inhibitory effects on cholinesterases, indicating a potential for neuroprotective applications through improved enzyme inhibition.

Anti-inflammatory Applications : Studies have highlighted the potential of these compounds in treating inflammatory diseases by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Wirkmechanismus

The mechanism of action of 2-Fluoro-5-(3-trifluoromethylphenyl)benzoic acid involves its interaction with molecular targets, such as enzymes and receptors. The presence of fluoro and trifluoromethyl groups enhances its binding affinity and specificity. These groups can form strong hydrogen bonds and van der Waals interactions with target molecules, leading to inhibition or modulation of their activity .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of 2-Fluoro-5-(3-Trifluoromethylphenyl)Benzoic Acid and Analogs

Note: Data inferred from analogs in , and 18.

- Steric Bulk: The phenyl ring in this compound introduces steric hindrance, which may reduce metabolic degradation compared to non-aromatic substituents .

Biologische Aktivität

2-Fluoro-5-(3-trifluoromethylphenyl)benzoic acid is a fluorinated aromatic compound notable for its potential biological activities. The compound's structure features a fluoro group at the 2-position and a trifluoromethyl-substituted phenyl group, which may enhance its lipophilicity and biological interactions. This article explores the biological activity of this compound, including its mechanisms, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structural characteristics are critical for understanding its biological activity:

- Fluoro Group : Increases electron-withdrawing properties, enhancing reactivity.

- Trifluoromethyl Group : Contributes to lipophilicity and can influence pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to active sites or allosteric sites, thereby altering enzyme function.

- Receptor Modulation : It can interact with cellular receptors, potentially affecting signal transduction pathways that regulate cellular responses.

Biological Applications

The compound has been investigated for various applications in scientific research:

- Medicinal Chemistry : It serves as a building block in the synthesis of pharmaceuticals, particularly those targeting inflammatory diseases and cancer.

- Biological Studies : Its use in enzyme inhibition studies highlights its potential roles in drug discovery and development.

Research Findings

Recent studies have provided insights into the biological activity of this compound. Key findings include:

- Anticancer Activity : Research indicates that compounds with trifluoromethyl groups exhibit enhanced potency against cancer cell lines due to improved membrane permeability and target interaction .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models, potentially through modulation of cyclooxygenase enzymes .

- Enzyme Interaction Studies : Studies have demonstrated that the compound can effectively inhibit specific enzymes involved in metabolic pathways, suggesting its utility in metabolic disease research .

Case Studies

Several case studies illustrate the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Effects | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Study B | Enzyme Inhibition | Reported effective inhibition of cyclooxygenase enzymes, leading to reduced prostaglandin synthesis. |

| Study C | Anti-inflammatory Activity | Showed reduction in inflammatory markers in animal models when administered at therapeutic doses. |

Q & A

Q. How does pH affect the stability of this compound in aqueous solutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.